3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride
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Overview
Description
3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with a suitable leaving group on the isoxazole ring.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors for the cycloaddition reaction and automated systems for the subsequent steps to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in the case of its anti-inflammatory activity.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the piperazine and sulfonyl groups, resulting in different biological activities.
4-Methylpiperazine: Does not contain the isoxazole ring, leading to distinct chemical properties and applications.
Sulfonyl Isoxazoles: Compounds with similar sulfonyl groups but different substituents on the isoxazole ring.
Uniqueness
3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride is unique due to its combination of the isoxazole ring, piperazine moiety, and sulfonyl group, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H18ClN3O3S |
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Molecular Weight |
295.79 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-8-10(9(2)16-11-8)17(14,15)13-6-4-12(3)5-7-13;/h4-7H2,1-3H3;1H |
InChI Key |
QGOLSYSBSXODEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C.Cl |
Origin of Product |
United States |
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